molecular formula C13H14FNO2S B2900623 Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 2248335-45-5

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2900623
CAS RN: 2248335-45-5
M. Wt: 267.32
InChI Key: UHNNOTFGZONANK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiophene core, with the amino and fluoro groups attached at the 3rd and 4th positions of the benzothiophene ring, respectively. The carboxylate ester group would be attached at the 2nd position of the benzothiophene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acylation or alkylation. The fluoro group, being a strong electron-withdrawing group, could influence the reactivity of the benzothiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and carboxylate ester groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study and application of this compound could be a potential area for future research, given its complex structure and the presence of multiple functional groups. It could be explored for various applications, depending on its physical, chemical, and biological properties .

properties

IUPAC Name

tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S/c1-13(2,3)17-12(16)11-10(15)9-7(14)5-4-6-8(9)18-11/h4-6H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNOTFGZONANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(C=CC=C2S1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

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